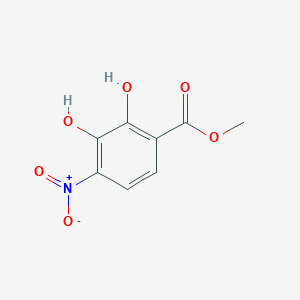

Methyl 2,3-dihydroxy-4-nitrobenzoate

Descripción

Propiedades

Número CAS |

183005-93-8 |

|---|---|

Fórmula molecular |

C8H7NO6 |

Peso molecular |

213.14 g/mol |

Nombre IUPAC |

methyl 2,3-dihydroxy-4-nitrobenzoate |

InChI |

InChI=1S/C8H7NO6/c1-15-8(12)4-2-3-5(9(13)14)7(11)6(4)10/h2-3,10-11H,1H3 |

Clave InChI |

RIWPIWXMYJKCNW-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])O)O |

SMILES canónico |

COC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])O)O |

Sinónimos |

Benzoic acid, 2,3-dihydroxy-4-nitro-, methyl ester (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogues

(a) Methyl 4-nitrobenzoate

- Structure : Lacks hydroxyl groups at positions 2 and 3.

- Properties : Higher lipophilicity due to the absence of hydroxyl groups, reducing water solubility compared to Methyl 2,3-dihydroxy-4-nitrobenzoate. The nitro group at position 4 still confers strong electron-withdrawing effects, but its reactivity in nucleophilic substitution is lower without adjacent hydroxyl groups .

(b) Methyl 2-hydroxy-4-nitrobenzoate

- Structure : Contains a single hydroxyl group at position 2.

- Properties: Intermediate solubility in water between Methyl 4-nitrobenzoate and Methyl 2,3-dihydroxy-4-nitrobenzoate.

(c) Methyl 4-((2,3-dihydro-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoate

Functional Analogues

(a) Dimethyl Fumarate

- Properties : Acts as an Nrf2 activator in pharmaceuticals, leveraging electrophilic double bonds. Unlike Methyl 2,3-dihydroxy-4-nitrobenzoate, its mechanism relies on Michael addition rather than nitro-group redox chemistry .

(b) Methyl Salicylate

- Structure : A dihydroxybenzoate ester (hydroxyl groups at positions 2 and 6) without nitro substitution.

- Boiling point (~222°C) is lower than Methyl 2,3-dihydroxy-4-nitrobenzoate (estimated >250°C) due to reduced polarity .

Data Tables

Table 1: Physicochemical Properties Comparison

| Compound | Molecular Formula | Molar Mass (g/mol) | Water Solubility (mg/mL) | LogP | Boiling Point (°C) |

|---|---|---|---|---|---|

| Methyl 2,3-dihydroxy-4-nitrobenzoate | C₈H₇NO₆ | 213.14 | ~15 (pH 7) | 1.2 | >250 (est.) |

| Methyl 4-nitrobenzoate | C₈H₇NO₄ | 181.15 | ~5 | 2.1 | 279 |

| Methyl salicylate | C₈H₈O₃ | 152.15 | ~0.4 | 2.4 | 222 |

| Methyl 4-((oxazin)methyl)benzoate | C₁₇H₁₄N₂O₆ | 342.30 | <1 | 3.8 | >300 (est.) |

Research Findings

- Synthetic Utility: Methyl 2,3-dihydroxy-4-nitrobenzoate’s hydroxyl groups enable chelation with metal catalysts, enhancing its utility in asymmetric synthesis compared to non-hydroxylated analogues .

- Biological Activity : Preliminary studies suggest nitro group-mediated oxidative stress induction makes it a candidate for antimicrobial applications, though toxicity profiles are less favorable than dimethyl fumarate .

- Stability : The compound’s nitro and hydroxyl groups create pH-dependent stability; it degrades rapidly under alkaline conditions (>pH 9) via ester hydrolysis .

5. Conclusion Methyl 2,3-dihydroxy-4-nitrobenzoate occupies a niche among nitroaromatic esters due to its balanced polarity and reactivity. While structural analogues like Methyl 4-nitrobenzoate offer simpler synthetic pathways, the dihydroxy-nitro combination in the target compound provides unique advantages in catalysis and bioactive molecule design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.